

Application of Colchicosamide in plant polyploidy induction

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Compound of Interest

Compound Name: Colchicosamide

Cat. No.: B13729188

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Application of Colchicine in Plant Polyploidy Induction

A Note on **Colchicosamide**: Initial searches for "**colchicosamide**" in the context of plant polyploidy induction did not yield any relevant scientific literature or established protocols. The primary and extensively documented chemical agent used for inducing polyploidy in plants is colchicine. It is highly probable that "**colchicosamide**" is a typographical error or a misunderstanding, and the intended compound of interest is colchicine. Therefore, this document will provide detailed application notes and protocols for colchicine.

Colchicine, an alkaloid derived from the autumn crocus (*Colchicum autumnale*), is a powerful antimitotic agent widely employed in plant breeding and genetics to induce polyploidy. By disrupting microtubule formation during cell division, colchicine treatment can lead to chromosome doubling, resulting in polyploid organisms. Polyploid plants often exhibit desirable characteristics such as larger flowers, fruits, and leaves, increased biomass, and enhanced resistance to environmental stresses, making them valuable in agriculture and horticulture.

Data Presentation: Efficacy of Colchicine in Polyploidy Induction

The success of colchicine-induced polyploidy is highly dependent on the plant species, the explant material used, the concentration of colchicine, and the duration of the treatment. The

following tables summarize quantitative data from various studies on the application of colchicine for polyploidy induction in different plant species.

Plant Species	Explant Type	Colchicine Concentration (%)	Treatment Duration	Polyploidy Induction Rate (%)	Reference
Rhododendron fortunei	Stem Bases of Plantlets	0.1	24 hours	36.67	
Colocasia esculenta	Shoots (in vitro)	0.05	16 hours	54.10	
Musa AA group 'Kluai Khai'	Shoots (in vitro)	0.15	3 days	100	
Cyclocarya paliurus	Seedlings	0.4	4 days	20.00 (octoploid)	
Neolamarckia cadamba	Nodal Segments	0.3	48 hours	26.7 (20% octoploids, 6.7% mixoploids)	
Dendrobium wardianum	Protocorms	75 µM (solid medium)	30 days	34	
Trichosanthes dioica	Seeds	0.5	48-72 hours	Successful tetraploid induction	
Rosa roxburghii	Germinated Seeds	1.0	12 hours	Highest induction rate observed	

Experimental Protocols

The following are generalized protocols for the application of colchicine to induce polyploidy in plants. Researchers should optimize these protocols based on the specific plant species and

experimental conditions.

1. Seed Treatment Protocol

This method is suitable for many plant species with seeds that are permeable to the colchicine solution.

- Materials:
 - Viable seeds of the target plant species
 - Colchicine solution (e.g., 0.1% to 1.0% w/v in distilled water)
 - Petri dishes or beakers
 - Filter paper
 - Germination medium/soil
 - Personal Protective Equipment (PPE): gloves, lab coat, safety goggles
- Procedure:
 - Prepare the desired concentration of colchicine solution. Handle colchicine powder in a fume hood as it is highly toxic.
 - Pre-soak seeds in distilled water for a specified period (e.g., 12-24 hours) to initiate germination.
 - Transfer the pre-soaked seeds to the colchicine solution. Ensure the seeds are fully submerged.
 - Incubate the seeds in the colchicine solution for a predetermined duration (e.g., 6 to 48 hours). The incubation is typically done at room temperature in the dark.
 - After treatment, thoroughly rinse the seeds with distilled water several times to remove any residual colchicine.

- Sow the treated seeds on a suitable germination medium or in sterile soil.
- Monitor germination and seedling development. Polyploid individuals may show slower initial growth but often develop larger cotyledons and leaves.

2. Seedling and Apical Meristem Treatment Protocol

This protocol is often used for species where seed treatment is not effective or for vegetatively propagated plants.

- Materials:

- Young, healthy seedlings or plantlets
- Colchicine solution (e.g., 0.05% to 0.5% w/v), often prepared in an agar or lanolin paste for localized application.
- Cotton balls or micropipette
- Growth chamber or greenhouse

- Procedure:

- Grow seedlings to a stage where the apical meristem is accessible (e.g., two to four true leaves).
- Apply the colchicine solution directly to the apical bud. This can be done by:
 - Dropping Method: Apply a few drops of the colchicine solution to the apical meristem at regular intervals (e.g., once a day for 2-4 days).
 - Cotton Ball Method: Place a small cotton ball saturated with the colchicine solution on the apical meristem for a specific duration (e.g., 24-72 hours).
- After the treatment period, carefully rinse the apical meristem with distilled water.
- Continue to grow the treated plants under optimal conditions.

- Observe the development of new shoots and leaves for morphological signs of polyploidy.

3. In Vitro Polyploidy Induction Protocol

This method is highly controlled and often yields better results for many species.

- Materials:

- In vitro cultured explants (e.g., shoot tips, nodal segments, protocorms, callus)
- Sterile liquid or solid plant tissue culture medium
- Filter-sterilized colchicine solution
- Sterile culture vessels
- Laminar flow hood

- Procedure:

- Prepare a sterile stock solution of colchicine and add it to the autoclaved and cooled tissue culture medium to the desired final concentration.
- Alternatively, explants can be soaked in a sterile liquid medium containing colchicine.
- Aseptically place the explants onto the colchicine-containing medium or into the liquid treatment solution.
- Incubate the explants for the specified duration under controlled light and temperature conditions.
- After treatment, transfer the explants to a fresh, colchicine-free regeneration medium.
- Subculture the regenerating shoots and allow them to develop into plantlets.
- Screen the regenerated plantlets for polyploidy.

Verification of Polyploidy

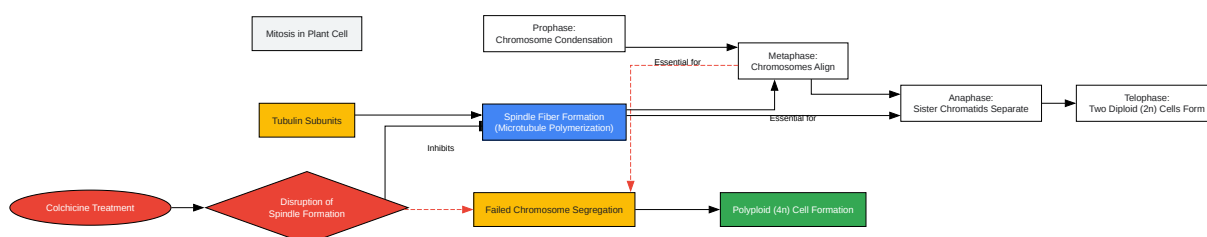
Several methods can be used to confirm the success of polyploidy induction:

- **Morphological Observation:** Polyploid plants often exhibit larger stomata, thicker leaves, and a more robust overall appearance compared to their diploid counterparts. Stomatal size and density can be a useful preliminary screening tool.
- **Flow Cytometry:** This is a rapid and accurate method for determining the relative DNA content of the cell nucleus, allowing for the definitive identification of different ploidy levels.
- **Chromosome Counting:** Microscopic examination of root tip squashes or other meristematic tissues to count the number of chromosomes provides direct evidence of polyploidy.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Colchicine

Colchicine induces polyploidy by disrupting the formation of the spindle fibers during mitosis. Specifically, it binds to tubulin, the protein subunit of microtubules, preventing their polymerization. Without a functional mitotic spindle, sister chromatids fail to segregate into daughter nuclei, resulting in a single nucleus with a doubled chromosome number (e.g., $4n$ instead of $2n$).

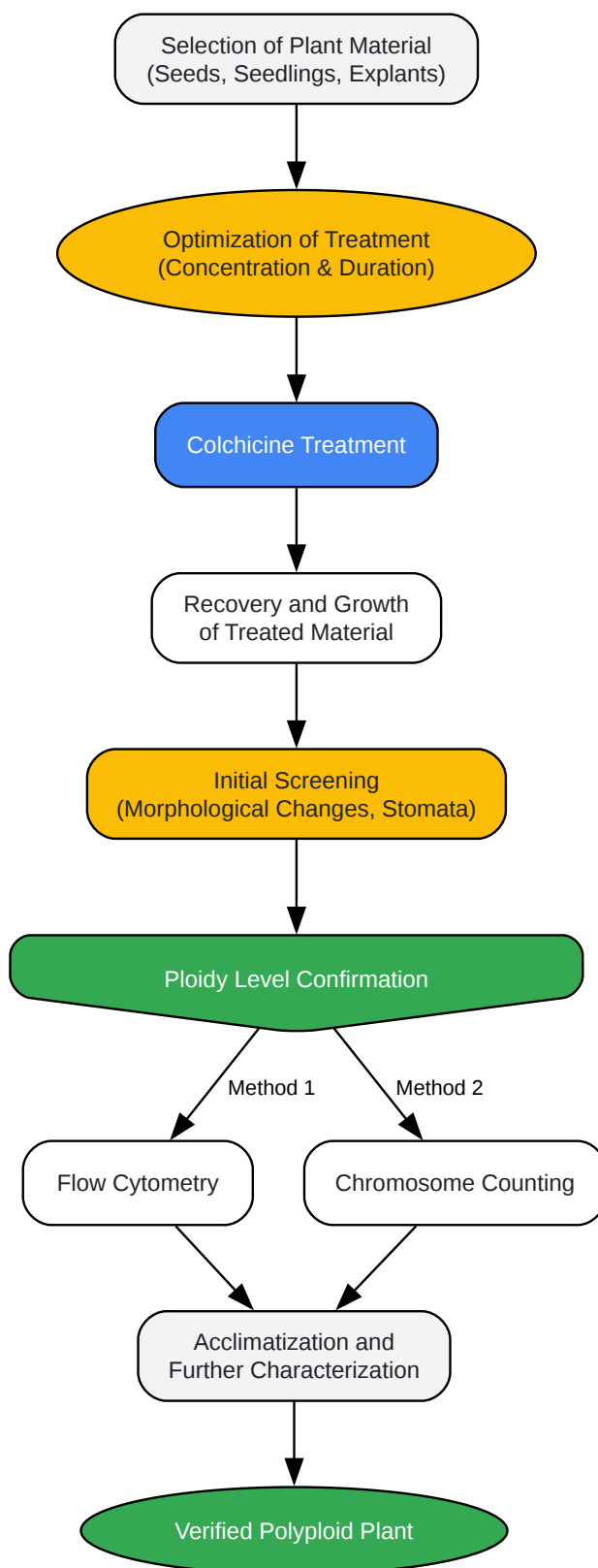


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Caption: Mechanism of colchicine-induced polyploidy.

General Experimental Workflow for Polyploidy Induction

The following diagram illustrates a typical workflow for inducing and verifying polyploidy in plants.



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Caption: Experimental workflow for plant polyploidy induction.

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